molecular formula C14H20BrN3O2 B1314547 Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 412348-60-8

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B1314547
M. Wt: 342.23 g/mol
InChI Key: PBGUMXARVWXJNO-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

To a suspension of 3,5-dibromopyridine (2 g, 8.44 mmol), 1,1-dimethylethyl 1-piperazinecarboxylate (1.572 g, 8.44 mmol), BINAP (0.210 g, 0.338 mmol) and sodium tert-butoxide (1.136 g, 11.82 mmol) in Toluene (50 mL) at RT, was added Pd2dba3 (0.42 g, 0.459 mmol). The reaction mixture was heated at 100° C. for 3 hours and was cooled to RT, followed by filtration through a short pad of celite (washed with ethyl acetate). The filtrate was concentrated in vacuo to give a residue, which was purified on silica gel, eluting with a gradient of 0-20% ethyl acetate in cyclohexane, to give the title compound (1.8 g). LCMS (A): m/z (M+H)+ 342/344, C14H20BrN3O2 requires 341/343 (acidic).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.136 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)[CH:3]=[N:4][CH:5]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
1.572 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
1.136 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.21 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
0.42 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
FILTRATION
Type
FILTRATION
Details
followed by filtration through a short pad of celite (washed with ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.